3',6'-Dichloro-2'-fluorophenacyl chloride

CAS No.: 1803807-71-7

Cat. No.: VC2762194

Molecular Formula: C8H4Cl3FO

Molecular Weight: 241.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803807-71-7 |

|---|---|

| Molecular Formula | C8H4Cl3FO |

| Molecular Weight | 241.5 g/mol |

| IUPAC Name | 2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 |

| Standard InChI Key | CVOWHRRJCCRTBK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1Cl)C(=O)CCl)F)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)CCl)F)Cl |

Introduction

Chemical Identity and Structure

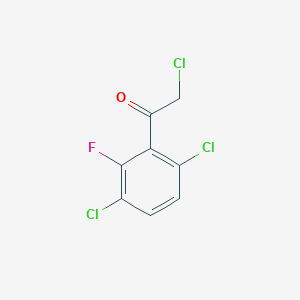

3',6'-Dichloro-2'-fluorophenacyl chloride is an organochlorine compound with a phenacyl core substituted with multiple halogen atoms. The molecular structure features a phenyl ring with chlorine atoms at the 3' and 6' positions and a fluorine atom at the 2' position, plus a chloroacetyl group attached to the ring. This specific arrangement of substituents provides the compound with distinct electronic properties and reactivity.

Basic Identification Data

| Parameter | Value |

|---|---|

| Chemical Name | 3',6'-Dichloro-2'-fluorophenacyl chloride |

| IUPAC Name | 2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone |

| CAS Registry Number | 1803807-71-7 |

| Molecular Formula | C8H4Cl3FO |

| Molecular Weight | 241.5 g/mol |

| PubChem CID | 121591717 |

Structural Representation

The compound consists of a phenyl ring with three halogen substituents (two chlorine atoms and one fluorine atom) and a chloroacetyl group (−COCH2Cl). The specific arrangement of these substituents gives the molecule its characteristic reactivity profile. The presence of both chlorine and fluorine atoms enhances the compound's electrophilicity, making it particularly effective in nucleophilic substitution reactions.

Physical and Chemical Properties

3',6'-Dichloro-2'-fluorophenacyl chloride possesses several notable physical and chemical properties that make it valuable for various applications in organic synthesis and potentially in pharmaceutical development.

Physical Properties

Chemical Reactivity

The chemical behavior of 3',6'-Dichloro-2'-fluorophenacyl chloride is largely defined by its halogenated structure. The presence of both chlorine and fluorine atoms significantly influences its reactivity:

-

The compound exhibits enhanced electrophilicity due to the electron-withdrawing effects of the halogen substituents.

-

The α-chloro ketone functional group makes it reactive toward nucleophiles, particularly in substitution reactions.

-

The presence of the fluorine atom contributes to the compound's stability while also affecting its electronic properties and reactivity.

Synthesis Methodologies

The synthesis of 3',6'-Dichloro-2'-fluorophenacyl chloride typically involves several precise chemical steps to introduce the halogen substituents onto the phenacyl core.

Industrial Synthesis

In industrial settings, the synthesis of 3',6'-Dichloro-2'-fluorophenacyl chloride often employs continuous flow reactors to maintain consistent reaction conditions, enhancing yield and purity while minimizing undesired by-products. The specific synthetic route generally involves the following key steps:

-

Preparation of the appropriately substituted phenyl precursor with chlorine and fluorine atoms

-

Introduction of the acetyl group through acylation reactions

-

Chlorination of the resulting acetophenone derivative

-

Purification and isolation of the final product

Applications and Utility

3',6'-Dichloro-2'-fluorophenacyl chloride finds applications across multiple fields due to its unique structural features and reactivity profile.

Chemical Synthesis Applications

The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those containing halogenated phenacyl moieties. Its reactive α-chloro ketone functional group makes it suitable for various transformations and derivatizations.

Biological Activity

The biological profile of 3',6'-Dichloro-2'-fluorophenacyl chloride has been explored in various contexts, revealing interesting properties relevant to pharmaceutical research.

Protein Interactions

Studies have demonstrated that 3',6'-Dichloro-2'-fluorophenacyl chloride can form covalent bonds with nucleophilic sites on proteins. This characteristic has significant implications for drug design, as such targeted interactions can enhance therapeutic efficacy while potentially reducing side effects.

Structure-Activity Relationships

The specific arrangement of halogen substituents on the phenyl ring significantly influences the compound's biological activity. The combination of both chlorine and fluorine atoms creates a unique electronic distribution that affects its interactions with biological targets. This distinctive substitution pattern differentiates it from similar compounds and contributes to its specific reactivity profile.

Structural Similarities and Comparisons

3',6'-Dichloro-2'-fluorophenacyl chloride shares structural features with several related compounds, though its specific halogen substitution pattern sets it apart.

Distinguishing Features

The uniqueness of 3',6'-Dichloro-2'-fluorophenacyl chloride lies in its specific halogen substitution pattern. The presence of both chlorine and fluorine atoms enhances its electrophilicity, making it particularly effective in nucleophilic substitution reactions. This feature is especially valuable in synthetic applications where controlled reactivity is essential.

Analytical Characterization

Analytical methods for the characterization of 3',6'-Dichloro-2'-fluorophenacyl chloride include various spectroscopic and chromatographic techniques.

Spectroscopic Identification

Various spectroscopic methods can be employed to confirm the structure and purity of 3',6'-Dichloro-2'-fluorophenacyl chloride:

| Analytical Method | Key Identifiers |

|---|---|

| NMR Spectroscopy | Characteristic signals for aromatic protons and methylene protons adjacent to the chlorine atom |

| Infrared Spectroscopy | Distinctive carbonyl stretching frequency (typically around 1680-1700 cm^-1) |

| Mass Spectrometry | Molecular ion peak at m/z 240/242/244 (due to chlorine isotope pattern) and characteristic fragmentation pattern |

Molecular Descriptors

Additional molecular descriptors provide further characterization of the compound's properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume